Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Proteasome Inhibition β-Amino Acid SAR Anticancer Drug Discovery

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 124082-17-3) is a β-amino acid methyl ester derivative bearing a 4-methoxyphenyl substituent at the β-position. As a hydrochloride salt, it offers enhanced stability and solubility compared to the free base form, facilitating its use as a protected building block in solution-phase peptide coupling and medicinal chemistry workflows.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7 g/mol
CAS No. 124082-17-3
Cat. No. B3224855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
CAS124082-17-3
Molecular FormulaC11H16ClNO3
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CC(=O)OC)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H
InChIKeyCAXBYAHWVBKOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 124082-17-3) as a Chiral β-Amino Acid Ester Building Block for Targeted Proteasome Inhibitor Synthesis


Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 124082-17-3) is a β-amino acid methyl ester derivative bearing a 4-methoxyphenyl substituent at the β-position [1]. As a hydrochloride salt, it offers enhanced stability and solubility compared to the free base form, facilitating its use as a protected building block in solution-phase peptide coupling and medicinal chemistry workflows. This compound serves as a critical chiral intermediate in the synthesis of dipeptidyl boronic acid proteasome inhibitors, where the 4-methoxyphenyl group is a key pharmacophoric element [2]. Its β-amino acid scaffold provides resistance to endogenous aminopeptidases, a feature not shared by standard α-amino acid derivatives, making it strategically relevant for the development of metabolically stable peptidomimetic drug candidates [1].

Why Generic β-Amino Acid Ester Substitution Fails for Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride


In-class β-amino acid esters cannot be treated as interchangeable building blocks due to the profound impact of the aryl substituent on downstream biological activity. In a systematic SAR study of dipeptidyl boronic acid proteasome inhibitors, the 4-methoxy substituent (derived from this compound) conferred significantly greater 20S proteasome inhibition compared to unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl analogs [1]. The electron-donating nature of the methoxy group was explicitly shown to be more beneficial than electron-withdrawing substituents [2]. Furthermore, the methyl ester hydrochloride form provides distinct handling advantages—including crystallinity, defined stoichiometry, and shelf stability—over the free acid or other ester variants, which directly impacts reproducibility in multi-step synthetic campaigns . Generic substitution with the free base, ethyl ester, or alternative aryl-substituted analogs risks both synthetic inefficiency and altered pharmacological profiles in the final compound.

Quantitative Differentiation Evidence for Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Against Closest Analogs


4-Methoxy Substituent Confers Superior 20S Proteasome Inhibition Potency Over Unsubstituted, 4-Chloro, and 4-Methyl Phenyl Analogs

In a direct head-to-head comparison of dipeptidyl boronic acid proteasome inhibitors sharing identical R1 (phenyl) and R3 (isopropyl) groups, the racemic compound incorporating the 4-methoxyphenyl β-amino acid (4i) was the most active racemate screened, with an IC50 of 12.5 nM against human 20S proteasome. The unsubstituted phenyl analog (4g) showed the worst potency among the set. The 4-chloro analog (4j) was explicitly less active than 4i, and the 4-methyl analog (4h) was also inferior to the 4-methoxy variant [1]. This establishes the 4-methoxy group as optimal among common para-substituents for proteasome inhibition potency.

Proteasome Inhibition β-Amino Acid SAR Anticancer Drug Discovery

Stereochemical Configuration at the β-Carbon Dramatically Modulates Proteasome Inhibition Potency

The pure (S)-enantiomer 4q (derived from the (S)-configured β-amino acid) inhibited human 20S proteasome with an IC50 of 9.6 nM, making it 36-fold more potent than its (R)-configured isomer 4p (IC50 ≈ 346 nM by calculation) and equipotent to the marketed drug bortezomib [1]. This demonstrates that the stereochemistry of the β-carbon in the building block is a dominant determinant of target engagement, with the correct enantiomer achieving single-digit nanomolar potency.

Chiral Building Blocks Enantioselective Inhibition Stereochemistry-Activity Relationship

Methyl Ester Hydrochloride Form Provides Definitive Handling and Storage Advantages Over Free Base and Ethyl Ester Analogs

The hydrochloride salt of the methyl ester (MW 245.7 g/mol) is a crystalline solid with a defined stoichiometry (1:1 HCl), ensuring reproducible weighing and reaction stoichiometry compared to the hygroscopic or deliquescent nature of some free base β-amino acid esters. The methyl ester offers a balance of reactivity and steric accessibility for amide bond formation, contrasting with the bulkier ethyl ester (MW 259.73 g/mol as HCl salt) which may exhibit slower coupling kinetics. The hydrochloride counterion additionally provides acid-scavenging capacity in coupling reactions and improved long-term shelf stability under standard storage conditions (cool, dry environment) .

Solid-Phase Synthesis Compatibility Chemical Stability Procurement Specifications

In Vivo Safety and Pharmacokinetic Advantage of the 4-Methoxyphenyl-Containing Candidate Over Bortezomib

The lead dipeptidyl boronic acid candidate 4q, constructed from the (S)-4-methoxyphenyl β-amino acid, demonstrated a superior in vivo safety profile compared to bortezomib. In zebrafish embryo assays, 4q was less toxic than bortezomib at equivalent developmental exposure levels. In Sprague-Dawley rat pharmacokinetic studies, 4q exhibited a 2.65-fold longer elimination half-life (5.3 h vs. 2.0 h) and greater plasma exposure (AUC) than bortezomib following intravenous bolus administration [1]. While these data are for the final drug candidate rather than the building block itself, they directly validate the therapeutic relevance of the 4-methoxyphenyl β-amino acid scaffold and support its procurement for programs targeting improved proteasome inhibitor therapeutics.

In Vivo Toxicology Pharmacokinetics Therapeutic Index

Utility as a β-Phenylalanine Mimetic in CYP26A1 Inhibitor Design with Demonstrated Cellular Differentiation Activity

The β-phenylalanine scaffold, of which this compound is a direct 4-methoxy analog, forms a critical coordination bond with the heme iron of CYP26A1, the primary enzyme responsible for all-trans-retinoic acid (ATRA) catabolism. Compound 32, featuring a β-phenylalanine-derived core, inhibited CYP26A1 with an IC50 of 1.36 μM, outperforming both the reference inhibitor liarozole (IC50 = 2.45 μM) and the lead compound S8 (IC50 = 3.21 μM) [1]. While compound 32 lacks the 4-methoxy group, the validated role of β-phenylalanine derivatives in CYP26A1 engagement suggests that the 4-methoxy-substituted building block could be explored for next-generation inhibitors with potentially altered pharmacokinetics or potency. This provides an orthogonal application domain beyond proteasome inhibition.

CYP26A1 Inhibition Retinoic Acid Metabolism Leukemia Cell Differentiation

Validated Application Scenarios for Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride Based on Quantitative Evidence


Synthesis of High-Potency, Stereochemically Defined Dipeptidyl Boronic Acid Proteasome Inhibitors

This building block is the direct precursor to the 4-methoxyphenyl β-amino acid component of proteasome inhibitor 4q, which achieved a 20S proteasome IC50 of 9.6 nM—equipotent to bortezomib and 36-fold more active than its (R)-isomer [1]. Procurement of the enantiopure (S)-methyl ester hydrochloride is essential for replicating this potency. The building block's defined stoichiometry and crystalline form ensure reproducible coupling yields with aminoboronate intermediates, directly impacting the synthetic feasibility and scalability of the final drug candidate .

Structure-Activity Relationship Campaigns Focused on 20S Proteasome β5 Subunit Engagement

The systematic SAR reported by Zhu et al. (2010) established that the 4-methoxy substituent is optimal for proteasome inhibition among common para-substituted phenyl β-amino acids [1]. Researchers conducting SAR studies on proteasome inhibitors can use this compound as the benchmark building block, evaluating novel R1 and R3 modifications against the known 4-methoxy R2 advantage. The availability of the precise IC50 data for racemate 4i (12.5 nM) provides a quantitative reference point for assessing new analogs [1].

Development of Metabolically Stable β-Phenylalanine-Based CYP26A1 Inhibitors

β-Phenylalanine derivatives have been validated as CYP26A1 inhibitors, with compound 32 achieving an IC50 of 1.36 μM—superior to the clinical-stage compound liarozole (2.45 μM) [2]. The 4-methoxy-substituted building block offers a direct entry point for synthesizing novel CYP26A1 inhibitors with potentially enhanced potency or altered metabolic profiles, capitalizing on the established heme-coordination motif of β-amino acid derivatives [2].

Peptidomimetic Drug Discovery Requiring Exclusively β-Amino Acid Scaffolds

The β-amino acid backbone confers intrinsic resistance to endogenous aminopeptidases, a critical advantage for in vivo stability [1]. The hydrochloride methyl ester form of this compound is directly compatible with standard solution-phase peptide coupling protocols (EDC/HOBt), eliminating the need for pre-activation steps required for the free acid. This makes it the preferred form for combinatorial library synthesis and high-throughput medicinal chemistry workflows where step economy and reproducibility are prioritized .

Quote Request

Request a Quote for Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.